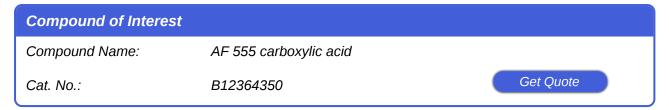


Application Notes and Protocols for AF 555 Carboxylic Acid in Confocal Microscopy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **AF 555 carboxylic acid**, a bright and photostable orange fluorescent dye, for labeling biomolecules and subsequent visualization using confocal microscopy. Detailed protocols for dye activation, conjugation to proteins, and purification of the resulting conjugates are provided, along with key photophysical data and application-specific examples.

Introduction to AF 555 Carboxylic Acid

AF 555 is a hydrophilic fluorophore known for its high fluorescence quantum yield and exceptional photostability, making it an excellent alternative to other orange fluorescent dyes such as TAMRA and Cy3.[1][2] The carboxylic acid derivative of AF 555 is a non-reactive form of the dye. However, the carboxyl group can be readily activated to form a reactive ester, enabling covalent conjugation to primary amines on biomolecules like proteins, antibodies, and amine-modified oligonucleotides.[1] This versatility makes it a valuable tool for a wide range of applications in cellular imaging and drug discovery.

Quantitative Data

The photophysical properties of AF 555 make it well-suited for confocal microscopy. Its excitation and emission spectra are compatible with common laser lines and filter sets. A summary of its key quantitative data is presented below.



Property	Value	Reference(s)
Maximum Excitation Wavelength (λex)	555 nm	[2][3]
Maximum Emission Wavelength (λem)	565 nm	[4]
Molar Extinction Coefficient (ε)	~155,000 cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	~0.10	[5][6]
Photostability	High	[7][8]

Experimental Protocols Activation of AF 555 Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the two-step activation of the carboxyl group on AF 555 to create an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated form can then be used to label proteins and other amine-containing molecules.

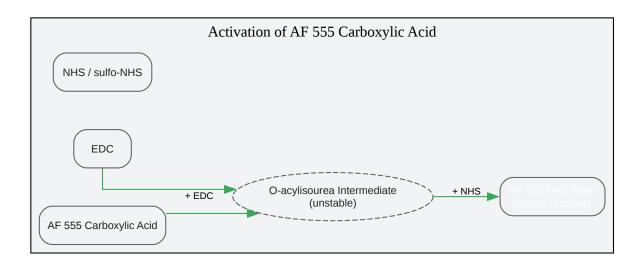
Materials:

- AF 555 carboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Reaction vials
- Pipettes



Procedure:

- Prepare Stock Solutions:
 - Dissolve AF 555 carboxylic acid in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
 - Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL.[9]
- Activation Reaction:
 - In a reaction vial, add the desired amount of AF 555 carboxylic acid solution.
 - Add a 1.5 to 2-fold molar excess of the EDC solution to the AF 555 solution.
 - Immediately add a 1.5 to 2-fold molar excess of the NHS (or sulfo-NHS) solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[9]
 The resulting solution contains the activated AF 555 NHS ester.



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Figure 1: Activation of AF 555 carboxylic acid via EDC/NHS chemistry.

Conjugation of Activated AF 555 to Proteins

This protocol outlines the labeling of a protein with the pre-activated AF 555 NHS ester. The optimal molar ratio of dye to protein should be determined empirically for each specific protein.

Materials:

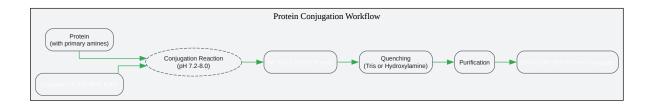
- Activated AF 555 NHS ester solution (from Protocol 3.1)
- Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0, free of primary amines like Tris)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
- Reaction vials
- Pipettes

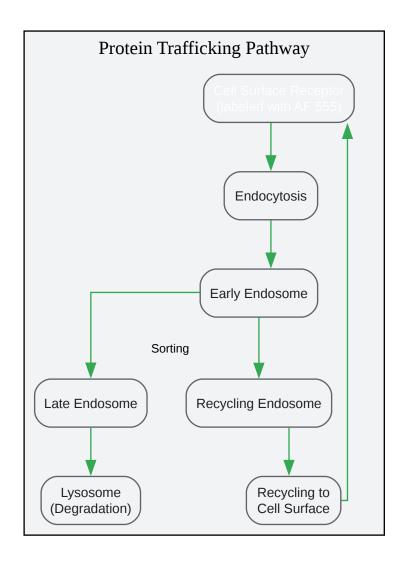
Procedure:

- Prepare Protein Solution:
 - Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
 The buffer pH should be between 7.2 and 8.0 for efficient conjugation.[10]
- Conjugation Reaction:
 - Slowly add the activated AF 555 NHS ester solution to the protein solution while gently stirring. A common starting point is a 5- to 20-fold molar excess of the dye.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]
- Quench Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[9]



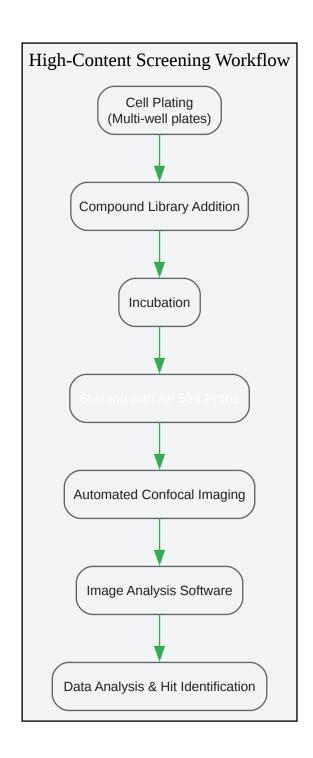
• Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.













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